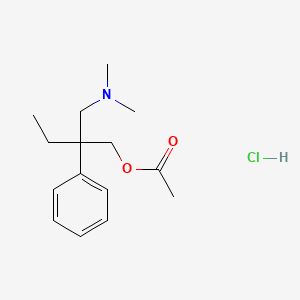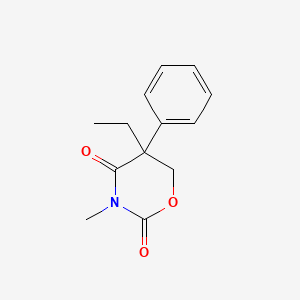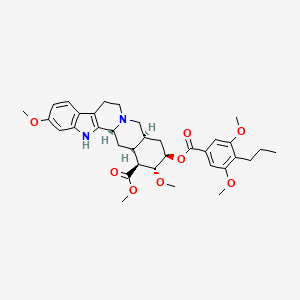![molecular formula C18H20Cl2N2O3 B1673771 N-(2,5-二氯苯基)-2-{[(3,4-二甲氧基苯基)甲基]氨基}丙酰胺 CAS No. 1049727-35-6](/img/structure/B1673771.png)
N-(2,5-二氯苯基)-2-{[(3,4-二甲氧基苯基)甲基]氨基}丙酰胺
描述
KRAS4b-PDEδ stabilizer C19 is a stabilizer of the KRAS4b-PDEδ complex which decreases the proliferation of colorectal cancer cells, and increases apoptosis via decreased activation of oncogenic KRAS4b signaling.
科学研究应用
Arylsubstituted Halogen(thiocyanato)amides Synthesis and Applications
Baranovskyi等人(2018年)的研究聚焦于合成含有4-乙酰基苯基片段的芳基取代卤代(硫氰酸盐)酰胺,包括结构类似于N-(2,5-二氯苯基)-2-{[(3,4-二甲氧基苯基)甲基]氨基}丙酰胺的化合物。这些化合物被测试其抗菌和抗真菌性能,展示了卤代酰胺在开发抗微生物药物方面的潜力(Baranovskyi et al., 2018)。
抗癫痫研究:N-苄基-3-[(氯苯基)氨基]丙酰胺
Idris等人(2011年)研究了同分异构的N-苄基-3-[(氯苯基)氨基]丙酰胺的抗癫痫活性。这些化合物与N-(2,5-二氯苯基)-2-{[(3,4-二甲氧基苯基)甲基]氨基}丙酰胺具有功能上的相似性,在各种癫痫测试模型中表现出有效性。这项研究标志着氯苯基氨基丙酰胺在开发新的抗癫痫药物中的相关性(Idris et al., 2011)。
晶体结构和除草活性
Liu等人(2008年)合成并分析了含有二氯苯氧基丙酰胺的化合物的晶体结构,突出了其有效的除草活性。这项研究说明了这类化合物在农业中的应用,特别是在开发具有特定作用机制的除草剂方面(Liu et al., 2008)。
属性
IUPAC Name |
N-(2,5-dichlorophenyl)-2-[(3,4-dimethoxyphenyl)methylamino]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O3/c1-11(18(23)22-15-9-13(19)5-6-14(15)20)21-10-12-4-7-16(24-2)17(8-12)25-3/h4-9,11,21H,10H2,1-3H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXJVLSXUHWNGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)Cl)Cl)NCC2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dichlorophenyl)-2-{[(3,4-dimethoxyphenyl)methyl]amino}propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



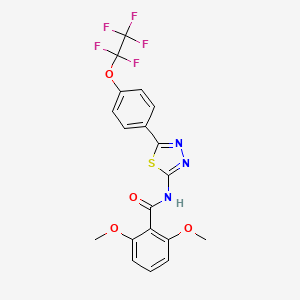
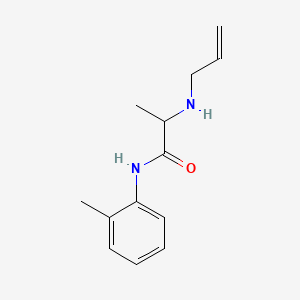
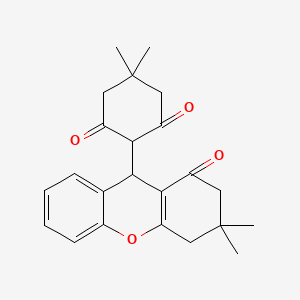
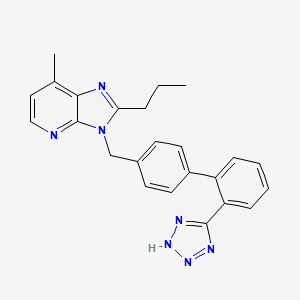
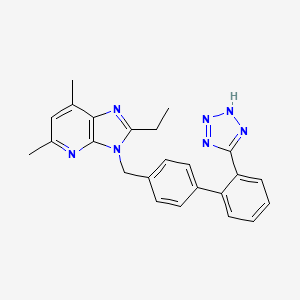
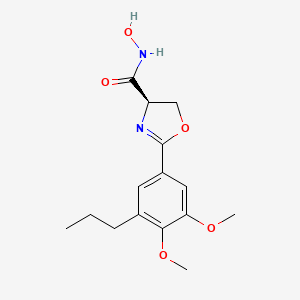
![butyl N-[2-[4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]-4-(2-methylpropyl)phenyl]sulfonylcarbamate](/img/structure/B1673699.png)
![2-amino-2-methyl-N-[(2R)-1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)-1-oxo-5-phenylpentan-2-yl]propanamide](/img/structure/B1673700.png)
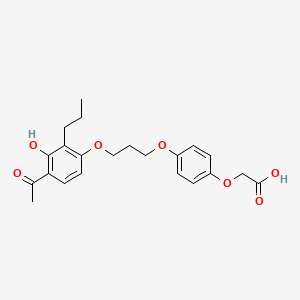
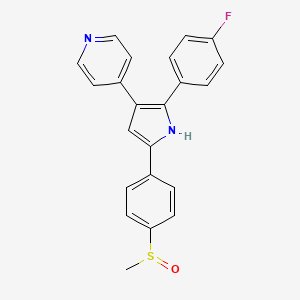
![4-[3-(5-bromo-2-propoxyphenyl)-5-(4-chlorophenyl)-1H-pyrrol-2-yl]pyridine](/img/structure/B1673704.png)
